molecular formula C14H18N4O B2462625 Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2309590-71-2

Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2462625
M. Wt: 258.325
InChI Key: ADTDSGNOHNPLCZ-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Catalysis

Research into cyclohexenone derivatives and azetidine-based compounds has demonstrated their significance in organic synthesis and catalysis. For example, the work on the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile illustrates the importance of cyclohexenone derivatives in organic synthesis procedures, highlighting their role in the safety and waste disposal aspects of chemical reactions (Lujan-Montelongo & Fleming, 2014). Furthermore, the exploration of metal-catalyzed cycloisomerization and tandem oxycyclization/hydroxylation of alkynols for the synthesis of nonfused, spiranic, and fused oxabicyclic β-lactams showcases the versatility of these catalysts in generating complex molecular architectures, including azetidine-tethered compounds (Alcaide, Almendros, Campo, & Carrascosa, 2010).

Molecular Docking and Antibacterial Activities

The synthesis and biological evaluation of novel compounds, including those derived from pyrazole and azetidine structures, have been a focal point of research, particularly in the quest for new antibacterial agents. For instance, the generation of indazol-2-yl(pyridin-4-yl)methanones from anti-tubercular drug isoniazid and their screening against Mycobacterium tuberculosis demonstrate the potential of such compounds in medicinal chemistry and drug development for anti-tubercular therapy (Napoleon, Khan, Jeong, & Chung, 2015).

Enantioselective Synthesis and Chiral Chemistry

The field of enantioselective synthesis often explores the utility of cyclohexene and azetidine derivatives for creating optically active compounds. Research on asymmetric syntheses of 3-substituted-cyclohexanone derivatives via stereoselective conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones exemplifies the strategic use of these compounds in obtaining enantiomerically pure products, crucial for pharmaceutical applications (Schultz & Harrington, 1991).

properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(11-4-2-1-3-5-11)18-9-12(10-18)17-13-8-15-6-7-16-13/h1-2,6-8,11-12H,3-5,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTDSGNOHNPLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

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